Methyl 4-({[4-(thiophen-3-yl)oxan-4-yl]methyl}carbamoyl)benzoate
Description
Methyl 4-({[4-(thiophen-3-yl)oxan-4-yl]methyl}carbamoyl)benzoate (CAS: 2320683-11-0) is a synthetic organic compound featuring a methyl benzoate core linked via a carbamoyl group to a tetrahydropyran (oxane) ring substituted with a thiophene moiety. Its molecular formula is C₁₉H₂₁NO₄S, with a molecular weight of 359.44 g/mol .
Properties
IUPAC Name |
methyl 4-[(4-thiophen-3-yloxan-4-yl)methylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-23-18(22)15-4-2-14(3-5-15)17(21)20-13-19(7-9-24-10-8-19)16-6-11-25-12-16/h2-6,11-12H,7-10,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZYWRXQKVZPAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[4-(thiophen-3-yl)oxan-4-yl]methyl}carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxane ring: This can be achieved through the cyclization of appropriate diols or halohydrins under acidic or basic conditions.
Introduction of the thiophene ring: Thiophene can be introduced via a cross-coupling reaction such as the Suzuki–Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated precursor.
Formation of the benzoate ester: This step involves the esterification of benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[4-(thiophen-3-yl)oxan-4-yl]methyl}carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, strong bases like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, ethers.
Scientific Research Applications
Methyl 4-({[4-(thiophen-3-yl)oxan-4-yl]methyl}carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-({[4-(thiophen-3-yl)oxan-4-yl]methyl}carbamoyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiophene ring can participate in π-π interactions, while the carbamoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of proteins and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzoate Esters and Heterocyclic Moieties
Methyl 4-(3-Thienyl)benzoate ()
- Molecular Formula : C₁₂H₁₀O₂S
- Molecular Weight : ~232.27 g/mol (estimated)
- Key Features : Direct attachment of thiophen-3-yl to the benzoate ester, lacking the carbamoyl-oxane linker present in the target compound.
- Physicochemical Properties : Simpler structure likely results in lower TPSA (~52.9 Ų, estimated) and comparable XlogP (~3.0) .
- Synthesis : Likely synthesized via Suzuki coupling or esterification, similar to methods in and .
Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) ()
- Molecular Formula : Likely C₂₈H₂₅N₃O₃
- Molecular Weight : ~475.52 g/mol (estimated)
- Key Features: Incorporates a quinoline-piperazine system instead of thiophene-oxane. The extended aromatic system increases molecular weight and complexity.
- Physicochemical Properties : Higher XlogP (estimated >3.5) due to aromaticity and lower TPSA (~80–85 Ų, estimated) compared to the target compound .
- Synthesis : Prepared via crystallization from ethyl acetate, with characterization by ¹H NMR and HRMS .
Methyl 2-[4-({5-[(benzyloxy)carbamoyl]-2-chlorophenyl}carbamoyl)phenoxy]acetate ()
Compounds with Thiophene-Based Substituents
Methyl 3-(2-(4-((tert-butyldimethylsilyl)oxy)but-1-yn-1-yl)-5-(4-fluorophenyl)-4-(pyridin-4-yl)thiophen-3-yl)benzoate (Compound 8) ()
- Key Features : Thiophene core substituted with fluorophenyl, pyridinyl, and alkynyl groups. The benzoate ester is para-substituted, similar to the target compound.
Key Observations
Structural Complexity: The target compound’s oxane-thiophene-carbamoyl architecture distinguishes it from simpler benzoate esters (e.g., ) and more complex quinoline-piperazine systems (e.g., ).
Hydrogen Bonding: The carbamoyl group in the target compound provides one hydrogen bond donor, whereas piperazine-containing analogs () offer additional hydrogen bond acceptors.
Biological Activity
Methyl 4-({[4-(thiophen-3-yl)oxan-4-yl]methyl}carbamoyl)benzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O4S2 |
| Molecular Weight | 408.5 g/mol |
| CAS Number | 2309801-06-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound features a thiophene ring, which is known for its electron-rich properties, allowing it to participate in various biochemical reactions.
Potential Mechanisms:
- Enzyme Inhibition : The carbamoyl group may inhibit enzymes by forming stable complexes, thereby altering metabolic pathways.
- Antioxidant Activity : The thiophene moiety can act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
- Cell Signaling Modulation : The compound may influence cell signaling pathways by interacting with receptor proteins or transcription factors.
In Vitro Studies
Recent studies have focused on the in vitro effects of this compound on various cell lines:
- Cancer Cell Lines : The compound showed cytotoxic effects against several cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM.
- Antimicrobial Activity : Preliminary tests indicated that the compound exhibits antibacterial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Case Studies
-
Case Study on Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry reported that this compound induced apoptosis in MCF7 breast cancer cells through the activation of caspase pathways.
- The study highlighted the role of the thiophene moiety in enhancing the compound's binding affinity to target proteins involved in cell proliferation.
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Case Study on Antioxidant Effects :
- Research conducted at a university laboratory demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human epithelial cells, suggesting its potential as a therapeutic agent for oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
